molecular formula C34H42O9 B586860 3',5,7-Tri-O-hexanoyldiosmetin CAS No. 1391052-63-3

3',5,7-Tri-O-hexanoyldiosmetin

Cat. No.: B586860
CAS No.: 1391052-63-3
M. Wt: 594.701
InChI Key: JNWHCLLLVNHFLG-UHFFFAOYSA-N
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Description

3’,5,7-Tri-O-hexanoyldiosmetin is a biochemical compound with the molecular formula C34H42O9 and a molecular weight of 594.69. It is a derivative of diosmetin, a flavonoid found in citrus fruits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5,7-Tri-O-hexanoyldiosmetin typically involves the esterification of diosmetin with hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 3’,5,7-Tri-O-hexanoyldiosmetin follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3’,5,7-Tri-O-hexanoyldiosmetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5,7-Tri-O-hexanoyldiosmetin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,5,7-Tri-O-hexanoyldiosmetin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. It can inhibit or activate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5,7-Tri-O-hexanoyldiosmetin is unique due to its specific esterification with hexanoic acid, which enhances its lipophilicity and potentially its bioavailability. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar flavonoids .

Properties

CAS No.

1391052-63-3

Molecular Formula

C34H42O9

Molecular Weight

594.701

IUPAC Name

[5-hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate

InChI

InChI=1S/C34H42O9/c1-5-8-11-14-31(36)40-24-20-29-34(30(21-24)43-33(38)16-13-10-7-3)25(35)22-27(41-29)23-17-18-26(39-4)28(19-23)42-32(37)15-12-9-6-2/h17-22H,5-16H2,1-4H3

InChI Key

JNWHCLLLVNHFLG-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC(=O)CCCCC)OC(=O)CCCCC

Synonyms

3’,5,7-Tri-O-hexanoyl-4’-methoxyflavone; 

Origin of Product

United States

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